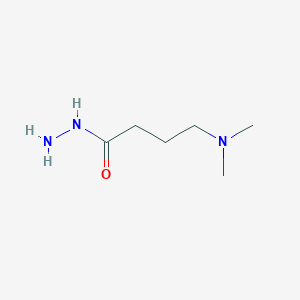
4-(Dimethylamino)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)butanehydrazide is an organic compound with the molecular formula C6H15N3O. It contains a dimethylamino group and a hydrazide functional group, making it a versatile compound in organic synthesis and various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanehydrazide typically involves the reaction of 4-(dimethylamino)butyric acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through distillation or crystallization to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)butanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)butanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)butanehydrazide involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The hydrazide group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Uniqueness
4-(Dimethylamino)butanehydrazide is unique due to its combination of a dimethylamino group and a hydrazide group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Propiedades
Número CAS |
5471-47-6 |
|---|---|
Fórmula molecular |
C6H15N3O |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-(dimethylamino)butanehydrazide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) |
Clave InChI |
QPUJCLUGJDOBBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
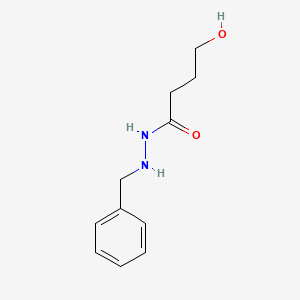
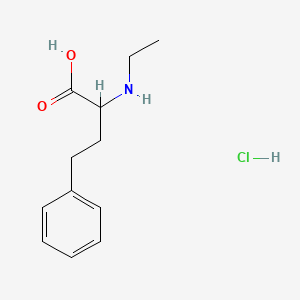
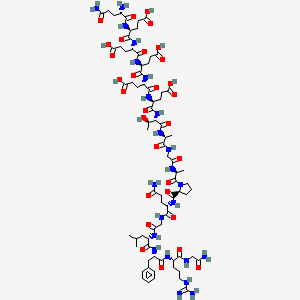

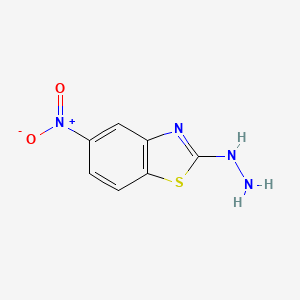
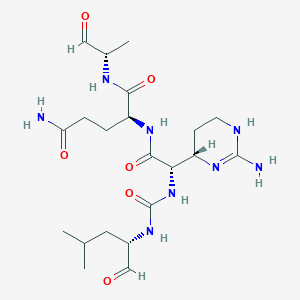


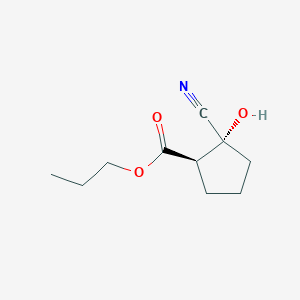
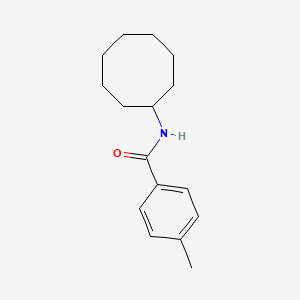
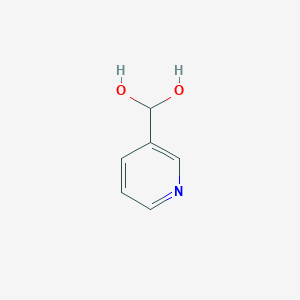
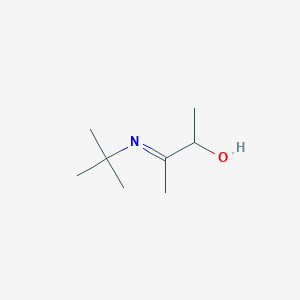
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
